molecular formula C34H42MgN6O9S2 B1662524 magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate CAS No. 217087-09-7

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate

Cat. No. B1662524
Key on ui cas rn: 217087-09-7
M. Wt: 767.2 g/mol
InChI Key: VEVZQDGATGBLIC-UHFFFAOYSA-N
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Patent
US07169793B2

Procedure details

Magnesium metal (1.33 grams) and Dichloromethane (3.7 ml) were added to methanol (111 ml) and stirred for 1–2 hours. The mass was cooled to a temperature of 5–10° C., esomeprazole obtained in Example 2 (37.0 grams) and methanol (111.0 ml) were added accompanied by stirring for 15–30 minutes. The reaction mass was decomposed into water (666 ml) at a temperature of 5–10° C. over a period of 45–60 minutes, and then further stirred for 30–45 minutes to separate the solid mass. The solid mass was filtered, and washed with water (222 ml). The thus obtained compound was dissolved in methanol (222 ml), and filtered off the solution to separate any excess magnesium. The solvent was removed from the filtrate to get the residual mass. The residual mass was crystallized in Acetone (278 ml) at a temperature of 0–5° C. to afford optically pure Esomeprazole magnesium trihydrate salt. The resulting product had the following characteristics. Weight: 11.5 g. Chiral Purity: ˜100%. Optical rotation: −125° (c=0.5% methanol)
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
111 mL
Type
reactant
Reaction Step Two
Name
Quantity
666 mL
Type
solvent
Reaction Step Three
Name
Esomeprazole magnesium trihydrate

Identifiers

REACTION_CXSMILES
[Mg:1].ClCCl.C[OH:6].[CH3:7][C:8]1[CH:9]=[N:10][C:11]([CH2:17][S+:18]([O-:30])[C:19]2[NH:20][C:21]3[CH:22]=[CH:23][C:24]([O:28][CH3:29])=[CH:25][C:26]=3[N:27]=2)=[C:12]([CH3:16])[C:13]=1[O:14][CH3:15]>O>[CH3:7][C:8]1[C:13]([O:14][CH3:15])=[C:12]([CH3:16])[C:11]([CH2:17][S:18]([C:19]2[N-:20][C:21]3[CH:22]=[CH:23][C:24]([O:28][CH3:29])=[CH:25][C:26]=3[N:27]=2)=[O:30])=[N:10][CH:9]=1.[CH3:7][C:8]1[C:13]([O:14][CH3:15])=[C:12]([CH3:16])[C:11]([CH2:17][S:18]([C:19]2[N-:20][C:21]3[CH:22]=[CH:23][C:24]([O:28][CH3:29])=[CH:25][C:26]=3[N:27]=2)=[O:30])=[N:10][CH:9]=1.[OH2:6].[OH2:14].[OH2:14].[Mg+2:1] |f:5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
[Mg]
Name
Quantity
3.7 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
111 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
CC=1C=NC(=C(C1OC)C)C[S+](C=2NC=3C=CC(=CC3N2)OC)[O-]
Name
Quantity
111 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
666 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1–2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring for 15–30 minutes
STIRRING
Type
STIRRING
Details
further stirred for 30–45 minutes
CUSTOM
Type
CUSTOM
Details
to separate the solid mass
FILTRATION
Type
FILTRATION
Details
The solid mass was filtered
WASH
Type
WASH
Details
washed with water (222 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The thus obtained compound was dissolved in methanol (222 ml)
FILTRATION
Type
FILTRATION
Details
filtered off the solution
CUSTOM
Type
CUSTOM
Details
to separate any excess magnesium
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
to get the residual mass
CUSTOM
Type
CUSTOM
Details
The residual mass was crystallized in Acetone (278 ml) at a temperature of 0–5° C.

Outcomes

Product
Name
Esomeprazole magnesium trihydrate
Type
product
Smiles
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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